molecular formula C11H14 B074724 1-Methyl-1,2,3,4-tetrahydronaphthalene CAS No. 1559-81-5

1-Methyl-1,2,3,4-tetrahydronaphthalene

Cat. No. B074724
CAS RN: 1559-81-5
M. Wt: 146.23 g/mol
InChI Key: APBBTKKLSNPFDP-UHFFFAOYSA-N
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Patent
US05491233

Procedure details

In a dry sealable Schlenk flask under an argon atmosphere 0.059g (0.099 mmol) (S,S)-ethylene-1.2-bisη5 -4,5,6,7-tetrahydro-1-indenyl)titanium (S)-1,1'-binaphth-2,2'-diolate was dissolved in THF (10 mL). The vessel was degassed by exposure to vacuum (2'~10 sec), put under an atmosphere of hydrogen and subsequently cooled to 0° C. in an ice water bath. After equilibration, a solution of n-butyllithium (0.125 mL, 1.58 M in hexanes, 0.196 mmol, 1.96 equiv) was added and the mixture was allowed to stir for 10 min. Phenylsilane (0.033 mL, 0.259 mmol, 2.6 equiv) and 0.273 g (1.87 mmol, 19 equiv) 1-methyl-3,4-dihydronaphthalene were then added. The flask was sealed and the solution moved into a dry box and transferred to a Parr® high pressure reaction vessel containing a magnetic stir bar. The pressure vessel was sealed and moved to a fume hood where it was charged to 2150 psig with hydrogen and placed in an oil bath at 65° C. The reaction mixture was allowed to stir/br 184 h. The vessel was cooled to room temperature, vented and opened to air. The reaction mixture was worked up by partitioning between diethyl ether/hexane (1/4) and water and separating the layers. The organic extract was distilled at reduced pressure to yield 0.195 g (1.31 mmol, 70%) of 1-methyl-1,2,3,4-tetrahydronaphthalene with an ee of 70 %, determined polarimetrically.
[Compound]
Name
(S,S)-ethylene-1
Quantity
0.059 g
Type
reactant
Reaction Step One
[Compound]
Name
titanium (S)-1,1'-binaphth-2,2'-diolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0.125 mL
Type
reactant
Reaction Step Three
Quantity
0.033 mL
Type
reactant
Reaction Step Four
Quantity
0.273 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([Li])CCC.C1([SiH3])C=CC=CC=1.[CH3:13][C:14]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH2:17][CH2:16][CH:15]=1.[H][H]>C1COCC1>[CH3:13][CH:14]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH2:17][CH2:16][CH2:15]1

Inputs

Step One
Name
(S,S)-ethylene-1
Quantity
0.059 g
Type
reactant
Smiles
Step Two
Name
titanium (S)-1,1'-binaphth-2,2'-diolate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0.125 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
0.033 mL
Type
reactant
Smiles
C1(=CC=CC=C1)[SiH3]
Name
Quantity
0.273 g
Type
reactant
Smiles
CC1=CCCC2=CC=CC=C12
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vessel was degassed by exposure to vacuum (2'~10 sec),
CUSTOM
Type
CUSTOM
Details
The flask was sealed
CUSTOM
Type
CUSTOM
Details
the solution moved into a dry box
CUSTOM
Type
CUSTOM
Details
transferred to a Parr® high pressure reaction vessel
ADDITION
Type
ADDITION
Details
containing a magnetic stir bar
CUSTOM
Type
CUSTOM
Details
The pressure vessel was sealed
CUSTOM
Type
CUSTOM
Details
placed in an oil bath at 65° C
WAIT
Type
WAIT
Details
The reaction mixture was allowed to stir/br 184 h
Duration
184 h
TEMPERATURE
Type
TEMPERATURE
Details
The vessel was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
by partitioning between diethyl ether/hexane (1/4) and water
CUSTOM
Type
CUSTOM
Details
separating the layers
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DISTILLATION
Type
DISTILLATION
Details
was distilled at reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC1CCCC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.31 mmol
AMOUNT: MASS 0.195 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.